4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C16H21N3O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexyl ring, a 1,2,4-triazole ring, and a 3,4-dimethoxyphenyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.429 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Environmental Applications
One of the notable studies in the realm of scientific research concerning s-triazole derivatives, including compounds with structural similarities to 4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol, highlights a one-pot synthesis method that could have implications for water decontamination. This research developed a protocol for synthesizing thiazolo[3,2-b]-s-triazoles, which demonstrated significant potential in removing heavy metal ions and inorganic anions from aqueous solutions, showcasing an effectiveness of up to 100% for certain contaminants (Hozien et al., 2021).
Electrochemical Studies
Another aspect of research on triazole derivatives involves electrochemical studies, such as the examination of thiotriazoles in aqueous-alcoholic media. These studies contribute to our understanding of the electrooxidation processes and the redox behavior of similar compounds, providing insights into their potential applications in electrochemical sensors or corrosion inhibitors (Fotouhi, Hajilari, & Heravi, 2002).
Corrosion Inhibition
Research into the application of triazole derivatives as corrosion inhibitors for metals in harsh environments is another significant area. A study demonstrated that 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol acts as a novel corrosion inhibitor for copper in saline environments, with inhibition efficiency exceeding 94% at certain concentrations. This highlights the compound's potential in protecting metal surfaces from corrosion, an essential aspect of material science and engineering (Chauhan, Quraishi, Carrière, Seyeux, & Marcus, 2019).
Antimicrobial Activities
Furthermore, the synthesis and exploration of new triazolothiadiazoles bearing similar moieties have shown promising antimicrobial activities. These synthesized compounds are tested against various bacteria and fungi, suggesting their potential as templates for developing new antimicrobial agents (Prasad, Ashok, Karegoudar, Poojary, Holla, & Kumari, 2009).
Theoretical and Computational Studies
Lastly, theoretical and computational studies on triazole derivatives, including quantum chemical approaches, provide deeper insight into the molecular structures and inhibition mechanisms of these compounds. Such studies are crucial for predicting the behavior of new compounds before synthesis and for designing molecules with targeted properties (Gece & Bilgiç, 2012).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Future Directions
properties
IUPAC Name |
4-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-21-14-9-8-12(10-15(14)22-2)11-16-18-19-17(23)20(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDQCLWQRAWEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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